molecular formula C16H15ClF3N3O2 B5261301 (4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone

(4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone

Cat. No.: B5261301
M. Wt: 373.76 g/mol
InChI Key: FXTDSKFYIIHIBL-UHFFFAOYSA-N
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Description

(4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with a chlorine atom and a morpholine ring attached to a trifluoromethyl-substituted phenyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone typically involves multi-step organic reactions One common route starts with the preparation of the pyrazole ring, followed by chlorination to introduce the chlorine atom The morpholine ring is then synthesized separately and attached to the pyrazole ring through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize efficiency and minimize costs. This includes the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are investigated to understand its effects on cellular processes and its potential as a therapeutic agent.

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its pharmacokinetic and pharmacodynamic properties are studied to evaluate its efficacy and safety in treating various diseases.

Industry

In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in applications such as coatings, adhesives, and electronics.

Mechanism of Action

The mechanism of action of (4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key cellular pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent changes in cellular processes. Detailed studies using techniques such as molecular docking, crystallography, and biochemical assays are conducted to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone stands out due to its unique combination of a pyrazole ring, a morpholine ring, and a trifluoromethyl-substituted phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

IUPAC Name

(4-chloro-1H-pyrazol-5-yl)-[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N3O2/c17-13-8-21-22-14(13)15(24)23-4-5-25-12(9-23)7-10-2-1-3-11(6-10)16(18,19)20/h1-3,6,8,12H,4-5,7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXTDSKFYIIHIBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1C(=O)C2=C(C=NN2)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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